
ITH12575
概要
科学的研究の応用
Neuroprotective Effects
Case Studies and Findings:
- In vitro studies have demonstrated that ITH12575 protects against glutamate-induced excitotoxicity in rat hippocampal slices. It has shown efficacy in reducing oxidative stress induced by oligomycin A and rotenone in neuroblastoma cells, with an effective concentration (EC50) of 0.69 μM .
- Research involving the compound has indicated its potential to stabilize hypoxia-inducible factor 1-alpha (HIF-1α) and pro-inflammatory cytokines like IL-1β in macrophages, suggesting a role in modulating inflammatory responses during neurodegenerative processes .
Cancer Research Applications
This compound has been explored for its anticancer properties, particularly in the context of regulating cancer cell metabolism:
- A study highlighted the compound's involvement in metabolic changes associated with curcumin and other NCLX inhibitors. It was found to influence metabolic mid-infrared signatures that correlate with tumor size, indicating its potential as a biomarker for cancer progression .
- The compound's interaction with various cancer cell lines has been assessed, revealing trends toward decreased metabolic activity and viability under certain conditions, although specific IC50 values were not consistently reported .
Comparative Efficacy with Other Compounds
A comparative analysis of this compound with other NCLX inhibitors has been conducted:
Compound | Target Effect | EC50/IC50 Value | Notes |
---|---|---|---|
This compound | mNCX inhibition, neuroprotection | 0.69 μM | Effective against excitotoxicity |
Curcumin | Anti-tumoral mechanisms | Not specified | Shares mechanisms with this compound |
CGP37157 | NCLX inhibition | Not specified | Structural analogue to this compound |
Future Directions and Research Opportunities
The ongoing exploration of this compound's therapeutic potential is promising:
- Further studies are needed to elucidate its full pharmacokinetic profile and optimize its application in clinical settings.
- Investigating combination therapies involving this compound could enhance its efficacy against complex diseases like cancer and neurodegeneration.
作用機序
ITH 12575は、ミトコンドリアのナトリウム/カルシウム交換(mNCX)機構を阻害することで作用します。 この阻害は、ミトコンドリアから細胞質へのカルシウム流出を減らし、細胞をカルシウム過負荷と酸化ストレスから保護します . この化合物は、カルシウム恒常性モジュレーター1(CALHM1)チャネルを標的にし、低マイクロモル濃度でカルシウム流入を減少させます .
類似の化合物との比較
ITH 12575は、CGP37157などの他のベンゾチアゼピン誘導体と比較されます。 両方の化合物はミトコンドリアのナトリウム/カルシウム交換を阻害しますが、ITH 12575はCALHM1を介したカルシウム流入を減らす効果がより強力であることが示されています . 類似の化合物には、以下が含まれます。
CGP37157: mNCXに対する同様の阻害効果を持つ別のベンゾチアゼピン誘導体。
ピリドチアゼピン: 類似の核構造を持つが、異なる官能基を持つ化合物で、神経保護活性の程度が異なります.
生化学分析
Biochemical Properties
ITH12575 plays a significant role in biochemical reactions, particularly those involving calcium ions. It reduces calcium efflux from the mitochondria to the cytosol . This interaction with calcium ions suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in calcium signaling pathways.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It protects against calcium overload and mitigates neuronal damage in a model of oxidative stress . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial sodium-calcium exchanger (mNCX) . By reducing calcium efflux from the mitochondria to the cytosol, this compound can protect against calcium overload and mitigate neuronal damage .
Metabolic Pathways
Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .
Subcellular Localization
Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound is localized to the mitochondria .
準備方法
合成経路と反応条件
ITH 12575の合成には、ベンゾチアゼピンコア構造の形成が含まれます。合成経路は通常、以下の手順を含みます。
ベンゾチアゼピンコアの形成: 適切な前駆体の環化を特定の条件下で行い、ベンゾチアゼピン環を形成します。
塩素化: ベンゾチアゼピン環の7位に塩素原子を導入します。
置換: 2-(1-メチルエチル)フェニル基をベンゾチアゼピンコアに付加します。
反応条件は、多くの場合、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用を含み、反応温度を慎重に制御して目的の生成物が得られるようにします .
工業生産方法
ITH 12575の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。
バルク合成: ベンゾチアゼピンコアの大規模合成。
精製: 高性能液体クロマトグラフィー(HPLC)を用いて、≧98%の純度を達成する.
品質管理: 厳格な試験と分析を通じて、バッチの一貫性と純度を確保する。
化学反応の分析
反応の種類
ITH 12575は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されて、さまざまな酸化された誘導体になります。
還元: 還元反応は、ベンゾチアゼピンコアを改変し、その生物活性を変える可能性があります。
置換: 塩素原子と2-(1-メチルエチル)フェニル基は、適切な条件下で、他の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 水酸化ナトリウムなどの試薬とさまざまな有機溶媒が、置換反応を促進します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される可能性があり、置換反応によって、さまざまな官能化されたベンゾチアゼピン化合物が生成される可能性があります .
類似化合物との比較
ITH 12575 is compared with other benzothiazepine derivatives, such as CGP37157. While both compounds inhibit the mitochondrial sodium/calcium exchange, ITH 12575 has been shown to have a more potent effect in reducing calcium influx through CALHM1 . Similar compounds include:
CGP37157: Another benzothiazepine derivative with similar inhibitory effects on mNCX.
Pyridothiazepines: Compounds with a similar core structure but different functional groups, exhibiting varying degrees of neuroprotective activity.
生物活性
ITH12575 is a novel compound recognized as a mitochondrial Na+/Ca2+ exchanger (mNCX) inhibitor, primarily developed for its neuroprotective properties. This compound is part of a class of benzothiazepines that have shown promise in mitigating calcium overload in neuronal cells, which is a significant factor in various neurodegenerative diseases. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.
This compound functions by inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX), which plays a crucial role in regulating intracellular calcium levels. By blocking this exchanger, this compound reduces the efflux of Ca²⁺ from mitochondria to the cytosol, thereby preventing excitotoxicity associated with elevated intracellular calcium levels.
- Chemical Structure :
- Chemical Name : 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one
- Purity : ≥98%
In Vitro Studies
- Calcium Efflux Inhibition :
- Neuroprotective Effects :
- Oxidative Stress Mitigation :
Case Studies
A study investigated the effects of this compound alongside curcumin on cancer cell metabolism. The results indicated that both compounds increased mitochondrial reactive oxygen species (mtROS) production, suggesting a shared mechanism that could be leveraged for therapeutic purposes in cancer treatment .
Data Table: Summary of Biological Activities
Activity | Effect Observed | Concentration (EC50) |
---|---|---|
Calcium Efflux Inhibition | Reduced Ca²⁺ efflux from mitochondria | 0.69 μM |
Neuroprotection | Protection against glutamate toxicity | N/A |
Oxidative Stress Resistance | Mitigation of oxidative stress | N/A |
Pharmacological Profile
Recent research has characterized this compound alongside other benzothiazepine derivatives, focusing on their neuroprotective activities and pharmacokinetic properties. Notably, these compounds have shown improved drug-likeness and solubility profiles compared to their predecessors like CGP37157 .
特性
IUPAC Name |
7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUJSJZBYAAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?
A: this compound acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, this compound prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.
Q2: What are the key structural features of this compound and how do they relate to its activity?
A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of this compound, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and this compound. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。